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molecular formula C24H30Cl2N2O2 B8459528 tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate

Cat. No. B8459528
M. Wt: 449.4 g/mol
InChI Key: VCEJHLZVTIQHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133148B2

Procedure details

A round bottom flask was charged with bis(4-chloro-2-methylphenyl)methanol (200 mg, 0.711 mmol) and CH2Cl2 (7 mL). Thionyl chloride (100 μL, 1.37 mmol) was added and the reaction was stirred at room temperature for 24 h. The reaction was concentrated. Acetonitrile was added and the reaction was concentrated two times. Acetonitrile (6 mL), tert-butyl piperazine-1-carboxylate (200 mg, 1.07 mmol) and K2CO3 (200 mg, 1.42 mmol) were added and the reaction was heated to 80° C. for 4 h and 120° C. for 18 h. The reaction was poured into brine and extracted with EtOAc (2×). The residue was chromatographed on a silica gel column (100% hexanes to 20% EtOAc) and yielded the title (184 mg, 57%) as a clear oil. 1H NMR 400 MHz (CDCl3) δ 7.49 (d, J=8.4 Hz, 2H), 7.16 (d, J=8.4 Hz, 2H), 7.11 (s, 2H), 4.65 (s, 1H), 3.44-3.37 (m, 4H), 2.38 (s, 4H), 2.29 (s, 6H), 1.46 (s, 9H). LCMS (ESI, m/z): 471 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[CH3:17])O)=[C:4]([CH3:18])[CH:3]=1.S(Cl)(Cl)=O.[N:23]1([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.C([O-])([O-])=O.[K+].[K+]>[Cl-].[Na+].O.C(#N)C.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[CH3:17])[N:26]2[CH2:25][CH2:24][N:23]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:28][CH2:27]2)=[C:4]([CH3:18])[CH:3]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(O)C1=C(C=C(C=C1)Cl)C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
200 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
Acetonitrile was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated two times
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 80° C. for 4 h and 120° C. for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (100% hexanes to 20% EtOAc)
CUSTOM
Type
CUSTOM
Details
yielded the title (184 mg, 57%) as a clear oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)C(N1CCN(CC1)C(=O)OC(C)(C)C)C1=C(C=C(C=C1)Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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